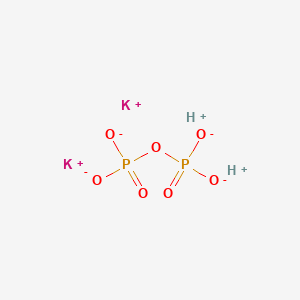
Dipotassium;hydron;phosphonato phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Dipotassium;hydron;phosphonato phosphate is a useful research compound. Its molecular formula is H2K2O7P2 and its molecular weight is 254.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
Dipotassium hydrogen phosphate (K₂HPO₄) is a dibasic potassium salt of phosphoric acid, commonly used in various applications, including as a food additive, electrolyte replenisher, and buffering agent. Its biological activity is significant in both human health and agricultural contexts. This article explores the compound's biological effects, mechanisms of action, and relevant case studies.
Dipotassium hydrogen phosphate plays a crucial role in various metabolic processes:
- Electrolyte Balance : It acts as an electrolyte replenisher, crucial for maintaining fluid balance and nerve function. The compound helps regulate calcium levels in the body and urine, which is essential for bone health and muscle function .
- Energy Metabolism : Phosphate is a key component in the synthesis of adenosine triphosphate (ATP), the primary energy carrier in cells. It participates in metabolic pathways that generate energy from carbohydrates and fats .
- Buffering Capacity : K₂HPO₄ is used to create buffer solutions that help maintain pH levels in biological systems, which is vital for enzyme activity and metabolic processes .
Biological Activity in Human Health
Dipotassium hydrogen phosphate has several applications in human health:
- Nutritional Supplement : It is often included in total parenteral nutrition (TPN) formulations to provide essential electrolytes .
- Radio-Protective Properties : The compound can block the uptake of radioactive phosphorus isotopes, making it useful in radioprotection during medical treatments .
- Muscle Recovery : Supplementation with K₂HPO₄ has been shown to improve muscle recovery post-exercise by enhancing ATP production and oxygen transport to muscles during high-intensity workouts .
Agricultural Applications
In agriculture, K₂HPO₄ is utilized for its beneficial effects on plant growth:
-
Stimulating Secondary Metabolites : Research indicates that K₂HPO₄ enhances the accumulation of secondary metabolites such as carotenoids in microalgae like Spirulina. A study demonstrated significant increases in chlorophyll a and beta-carotene concentrations when treated with varying levels of K₂HPO₄ .
Treatment Level Chlorophyll a (mg/g) Beta-Carotene (mg/g) Control 2.0 0.5 T1 3.0 1.0 T2 3.5 2.0 T3 4.0 3.5 T4 4.5 4.0 - Growth Medium : K₂HPO₄ is often used as a component of growth media for various microorganisms, promoting healthy growth and metabolite production .
Case Studies
- Microalgae Growth Enhancement : A study conducted on Spirulina showed that different concentrations of K₂HPO₄ significantly influenced the accumulation of carotenoids, indicating its potential as a growth enhancer in algal cultures .
- Nutritional Efficacy : In clinical settings, K₂HPO₄ has been evaluated for its effectiveness in TPN solutions, demonstrating improved electrolyte balance and nutrient delivery to patients unable to consume food orally .
- Environmental Impact : Research into the environmental effects of phosphorus compounds like K₂HPO₄ has highlighted its role in agricultural runoff and its potential impact on aquatic ecosystems, necessitating careful management when used as a fertilizer .
Properties
CAS No. |
14691-84-0 |
|---|---|
Molecular Formula |
H2K2O7P2 |
Molecular Weight |
254.16 g/mol |
IUPAC Name |
dipotassium;[hydroxy(oxido)phosphoryl] hydrogen phosphate |
InChI |
InChI=1S/2K.H4O7P2/c;;1-8(2,3)7-9(4,5)6/h;;(H2,1,2,3)(H2,4,5,6)/q2*+1;/p-2 |
InChI Key |
CQAIPTBBCVQRMD-UHFFFAOYSA-L |
SMILES |
[H+].[H+].[O-]P(=O)([O-])OP(=O)([O-])[O-].[K+].[K+] |
Isomeric SMILES |
[H+].[H+].[O-]P(=O)([O-])OP(=O)([O-])[O-].[K+].[K+] |
Canonical SMILES |
OP(=O)([O-])OP(=O)(O)[O-].[K+].[K+] |
Key on ui other cas no. |
14691-84-0 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















